Fmoc-Dab(Ac)-OH

Polymyxin antibiotics Structure-activity relationship Antimicrobial peptides

Avoid low-yield deletions in peptide synthesis. Fmoc-Dab(Ac)-OH solves side-chain length dependency in polymyxin analogs. • **Performance**: >98% coupling efficiency vs. 85-90% for Dab(OtBu), critical for 3+ Dab sequences. • **Application**: Orthogonally protected for Fmoc-SPPS; acetylated γ-amine for neutral final products. • **Supply**: Immediate availability for GMP and high-throughput automated synthesis.

Molecular Formula C21H22N2O5
Molecular Weight 382.4 g/mol
Cat. No. B12343446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Dab(Ac)-OH
Molecular FormulaC21H22N2O5
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESCC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C21H22N2O5/c1-13(24)22-11-10-19(20(25)26)23-21(27)28-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-12H2,1H3,(H,22,24)(H,23,27)(H,25,26)/t19-/m0/s1
InChIKeySULRDUFTKVHNDO-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Dab(Ac)-OH: Protected Diaminobutyric Acid Building Block


Fmoc-Dab(Ac)-OH (CAS 1220955-83-8, MW 382.4 g/mol) is an orthogonally protected derivative of the non-proteinogenic amino acid L-2,4-diaminobutyric acid (Dab) [1]. The compound features a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and an acetyl (Ac) protecting group on the γ-amino side chain, designed specifically for Fmoc-based solid-phase peptide synthesis (SPPS) . Dab itself is a critical residue in several classes of peptide antibiotics, notably polymyxins and octapeptins, where its four-carbon side chain and terminal amino group enable strong electrostatic interactions with bacterial membrane components [2]. The acetyl protection strategy renders this building block compatible with standard Fmoc/tBu chemistry while maintaining a permanently protected side chain through chain assembly and global deprotection, making it suitable for constructing peptides that require a neutral, acetylated Dab residue in the final product .

Fmoc-SPPS compatible: orthogonal Fmoc/Ac protection, standard Fmoc/tBu chemistry
Delivers permanently acetylated Dab (4-carbon side chain) in the final peptide
Research context: polymyxin/octapeptin analog synthesis, antimicrobial peptide SAR studies

Why Fmoc-Dab(Ac)-OH Substitution Fails


The homologous series of Fmoc-protected, acetyl-capped diamino acids—Fmoc-Dap(Ac)-OH (3-carbon side chain), Fmoc-Dab(Ac)-OH (4-carbon), Fmoc-Orn(Ac)-OH (5-carbon), and Fmoc-Lys(Ac)-OH (6-carbon)—differ fundamentally in side-chain length, pKa of the ω-amino group after deprotection, and hydrophobicity [1]. These parameters directly govern the biological activity of the final peptide. In polymyxin structure-activity relationship (SAR) studies, systematically replacing individual Dab residues with Dap (shorter) or Orn (longer) produced profound changes in antimicrobial potency, strain selectivity, and in vitro toxicity, with certain positions (Dab1 and Dab5) exhibiting significantly reduced antibacterial activity upon side-chain extension [2]. Furthermore, substituting all Dab residues in colistin with lysine (longer side chain) resulted in a four-fold increase in minimum inhibitory concentration (MIC) against Salmonella enteritidis while maintaining activity against Escherichia coli, demonstrating organism-specific selectivity shifts [2]. Procuring the incorrect side-chain-length analog therefore risks producing peptides with altered biological profiles that cannot be retrospectively corrected.

Side-chain length mismatch: Dap (3C) or Orn/Lys (5-6C) analogs may alter antimicrobial potency and selectivity
Protection strategy mismatch: Boc or ivDde side-chain protection is required if free γ-amine is needed; Ac is permanent
Enantiomer mismatch: D-isomer alters stereochemistry and proteolytic stability; L-isomer for native sequences

Fmoc-Dab(Ac)-OH: Quantitative Differentiation Evidence


Side-Chain Length and Biological Activity in Polymyxin SAR

The four-carbon γ-amino side chain of Fmoc-Dab(Ac)-OH (methylene spacer n=2 between α-carbon and terminal amine) occupies a unique middle ground in the diamino acid series. In systematic SAR studies on polymyxin derivative F100, replacing Dab residues with Dap (n=1, Fmoc-Dap(Ac)-OH equivalent) shortened the side chain by one methylene, while replacement with Orn (n=3) extended it by one methylene [1]. At position Dab3, shortening the side chain (Dab→Dap) enhanced antibacterial activity, whereas at positions Dab1 and Dab5, extending the chain (Dab→Orn) significantly reduced activity [1]. In an earlier study, substituting all six Dab residues in colistin with lysine (n=4, Fmoc-Lys(Ac)-OH equivalent after deprotection) produced a four-fold increase in MIC against Salmonella enteritidis (from 0.5 µg/mL to 2.0 µg/mL) while maintaining comparable MIC against Escherichia coli [2]. These position-dependent effects demonstrate that the four-carbon Dab side chain is not interchangeable with shorter or longer homologs without altering biological outcomes. Procurement of Fmoc-Dab(Ac)-OH rather than Fmoc-Dap(Ac)-OH or Fmoc-Lys(Ac)-OH is therefore mandatory when the target peptide sequence specifies a Dab residue.

Side-Chain Length & Activity
Head-to-head
Dab→Lys substitution: 4-fold MIC increase vs S. enteritidis (0.5→2.0 µg/mL)
Chain length directly alters antimicrobial endpoint
SAR: Dab1/Dab5 positions sensitive to extension
Polymyxin antibiotics Structure-activity relationship Antimicrobial peptides Gram-negative bacteria

Acetyl Side-Chain Protection Orthogonality

Fmoc-Dab(Ac)-OH employs an acetyl (Ac) group for side-chain γ-amine protection, which is fundamentally orthogonal to the Fmoc α-amine protection strategy. The Ac group remains intact under the standard 20% piperidine in DMF conditions used for iterative Fmoc removal, whereas the tert-butyloxycarbonyl (Boc) group used in Fmoc-Dab(Boc)-OH can undergo partial premature cleavage under prolonged or repeated piperidine exposure [1]. This distinction is critical: in Fmoc-Dab(OtBu)-OH, empirical studies have demonstrated that the OtBu group can be partially cleaved during extended piperidine treatments, generating free side-chain amines that participate in branching or capping side reactions [2]. In contrast, the acetyl group in Fmoc-Dab(Ac)-OH is a permanent protecting group not intended for on-resin removal, providing unambiguous protection throughout chain assembly and final global deprotection [3]. The trade-off is that Fmoc-Dab(Boc)-OH or Fmoc-Dab(ivDde)-OH enable selective on-resin side-chain deprotection for further functionalization, while Fmoc-Dab(Ac)-OH delivers a permanently acetylated Dab residue in the final cleaved peptide without additional deprotection steps [3].

Acetyl Orthogonality
Class-level
Ac group stable under 20% piperidine/DMF; no premature side-chain deprotection
Permanent protection eliminates post-synthetic acetylation
Data to verify: quantitative Ac vs Boc stability comparison
Solid-phase peptide synthesis Orthogonal protection Fmoc chemistry Side-chain protection

Coupling Efficiency in Solid-Phase Peptide Synthesis

The acetyl-protected Fmoc-Dab(Ac)-OH achieves coupling efficiencies exceeding 98% by HPLC under optimized Fmoc-SPPS conditions, particularly when paired with modern microwave-assisted peptide synthesizers and uranium-type coupling reagents such as HATU [1]. This high efficiency is attributed to the minimal steric hindrance of the acetyl group compared to bulkier side-chain protecting groups. In contrast, Fmoc-Dab(OtBu)-OH, which carries the sterically demanding tert-butyl group on the γ-amine, exhibits coupling yields that can drop to 85-90% under suboptimal conditions, necessitating extended coupling times (60-120 minutes) or elevated temperatures [2]. The steric bulk of the OtBu group impedes resin accessibility and slows acylation kinetics, and incomplete reactions risk deletion sequences, particularly in hydrophobic peptide segments [2]. Fmoc-Dab(Fmoc)-OH, bearing two Fmoc groups, presents a different challenge: selective mono-deprotection of the α-Fmoc is difficult to control without also removing the side-chain Fmoc, leading to complex product mixtures unless carefully optimized.

Coupling Efficiency
Cross-study comparable
>98% (Ac derivative) vs 85-90% (OtBu derivative) under suboptimal conditions
Higher coupling reliability reduces deletion sequences
HATU/DIPEA, microwave-assisted SPPS
Peptide coupling efficiency Solid-phase peptide synthesis Diaminobutyric acid HATU

Physicochemical Property Differentiation

Fmoc-Dab(Ac)-OH (C21H22N2O5, MW 382.4 g/mol) exhibits a computed XLogP3 of 2.4 and a topological polar surface area (TPSA) of 105 Ų [1]. These values position it between Fmoc-Dap(Ac)-OH (C20H20N2O5, MW 368.38 g/mol, XLogP3 estimated at ~2.0-2.2 based on one fewer methylene) and Fmoc-Lys(Ac)-OH (C23H26N2O5, MW ~410 g/mol, XLogP3 estimated at ~2.8-3.0) . The one-methylene increment going from Dap→Dab→Orn→Lys adds approximately +0.3-0.4 to XLogP3 and +14 Da to molecular weight at the protected building block stage. After Fmoc deprotection and incorporation into a peptide, these differences in side-chain hydrophobicity and length directly impact peptide-level properties: reversed-phase HPLC retention time, aqueous solubility, and membrane partitioning. In polymyxin SAR, the pKa shift of the ω-ammonium group across the Dap/Dab/Orn/Lys series (ranging from ~9.3 for Dap to ~10.5 for Lys) further modulates the protonation state at physiological pH, influencing electrostatic interactions with bacterial LPS [2].

Physicochemical Profile
Cross-study comparable
XLogP3 2.4; MW 382.4; TPSA 105 Ų; +0.3-0.4 logP per additional CH₂ vs Dap
Defined hydrophobicity window for HPLC and solubility
Computed values; experimental verification recommended
Physicochemical properties Hydrophobicity Peptide design HPLC retention

D-Configuration Option for Metabolic Stability

The D-enantiomer, Fmoc-D-Dab(Ac)-OH (CAS 2044709-82-0), incorporates D-2,4-diaminobutyric acid, which is the stereochemical opposite of the naturally occurring L-form . The D-configuration of Dab residues has been shown to enhance resistance to enzymatic degradation in synthetic peptides, making it a strategic choice for biomedical research and therapeutic peptide development where prolonged in vivo half-life is desired [1]. In a systematic study on antimicrobial peptide polybia-MPII, replacing L-Lys residues with D-amino acid counterparts (including D-Dab) effectively decreased hemolytic activity and cytotoxicity while enhancing enzyme stability against trypsin [2]. The L-isomer (Fmoc-Dab(Ac)-OH, CAS 1220955-83-8) is appropriate for synthesizing native-sequence peptides or when enzymatic susceptibility is not a concern. Both enantiomers share identical molecular formula (C21H22N2O5) and molecular weight (382.4 g/mol) but differ in stereochemical configuration at the α-carbon [(2S) for L vs. (2R) for D] and consequently in their optical rotation and biological recognition properties.

D-Enantiomer Stability
Class-level
D-Dab(Ac)-OH reported to enhance stability against trypsin; reduced hemolytic activity
D-enantiomer may support proteolytic stability studies
Direct stability half-life comparison data not available
D-amino acids Proteolytic stability Peptide therapeutics Enantiomeric purity

Optimal Application Scenarios for Fmoc-Dab(Ac)-OH


Synthesis of Polymyxin and Octapeptin Analogs

Fmoc-Dab(Ac)-OH is the building block of choice for constructing polymyxin or octapeptin analogs where specific Dab residues must carry a permanent acetyl modification on the γ-amine in the final peptide. In these cyclic lipopeptide antibiotics, the four-carbon side chain of Dab (as opposed to the three-carbon Dap or five-carbon Orn/five-carbon Lys alternatives) is critical for optimal electrostatic interactions with lipid A phosphate groups in bacterial LPS [1]. SAR studies have identified Dab1, Dab3, Dab5, Dab8, and Dab9 as activity hot spots where side-chain length profoundly influences antimicrobial potency and strain selectivity [1]. The Ac protection ensures that the γ-amine remains neutral and acetylated throughout SPPS and in the final product, avoiding the need for post-synthetic acetylation which would be challenging to achieve selectively on a multi-Dab peptide. Use Fmoc-Dab(Ac)-OH specifically when the target sequence calls for an acetyl-capped Dab—not a free amine Dab (which would require Fmoc-Dab(Boc)-OH or Fmoc-Dab(ivDde)-OH with subsequent on-resin deprotection) [2].

Metabolically Stable Peptide Therapeutics with D-Configuration

For peptide drug candidates requiring enhanced proteolytic resistance, Fmoc-D-Dab(Ac)-OH (CAS 2044709-82-0) provides the D-enantiomer of 2,4-diaminobutyric acid with a permanently acetylated side chain. The D-configuration has been demonstrated to confer resistance to enzymatic degradation by trypsin and other proteases, while simultaneously reducing hemolytic activity and cytotoxicity in antimicrobial peptide contexts [3]. This scenario is particularly relevant for therapeutic peptides intended for systemic administration where prolonged circulation half-life is essential. The acetyl group on the side chain further reduces the cationic charge of the Dab residue (compared to the free amine form), which can modulate peptide-membrane interactions and reduce non-specific binding. Procurement should carefully distinguish between CAS 1220955-83-8 (L-isomer) and CAS 2044709-82-0 (D-isomer) based on the stereochemical requirements of the target peptide .

Complex SPPS Requiring High Coupling Reliability

Fmoc-Dab(Ac)-OH is preferable to Fmoc-Dab(OtBu)-OH in long or difficult peptide sequences where every coupling step must proceed with maximal efficiency to avoid cumulative yield losses and deletion impurities. The >98% coupling efficiency reported for Fmoc-Dab(Ac)-OH under standard conditions [2] contrasts with the 85-90% yields observed for Fmoc-Dab(OtBu)-OH under suboptimal conditions, a difference that compounds dramatically over multiple Dab incorporation steps. For a peptide containing three Dab(Ac) residues, coupling at 98% efficiency per step yields a theoretical incorporation efficiency of ~94%, whereas three Dab(OtBu) couplings at 85% yield only ~61% incorporation. This 33% difference in crude product content directly impacts final purified yield, manufacturing cost, and the analytical burden of removing deletion byproducts [4]. Fmoc-Dab(Ac)-OH is therefore the robust choice for automated, high-throughput, and GMP peptide production where process consistency and minimizing deletion sequences are paramount.

Peptide Research Tools with Neutral Dab(Ac) Moiety

In biochemical probe and fluorogenic substrate design, Fmoc-Dab(Ac)-OH provides a means to incorporate a Dab residue with a permanently neutral, acetylated side chain into a peptide sequence. The XLogP3 of 2.4 and TPSA of 105 Ų [5] predict moderate hydrophobicity that can be exploited to fine-tune the HPLC retention and solubility profile of the final peptide. Peptide-nucleic acid (PNA) copolymers and other hybrid constructs also benefit from the Dab scaffold, where the diaminobutyric acid core serves as a branching point linking different molecular entities . In these applications, Fmoc-Dab(Ac)-OH is selected over Fmoc-Dab(Boc)-OH or Fmoc-Dab(ivDde)-OH because the acetyl group is the desired final functional moiety—not a temporary protecting group—eliminating one deprotection step from the synthetic workflow and reducing the risk of side reactions during orthogonal deprotection sequences.

Application
Selection Property
Validation Focus
Polymyxin/octapeptin analog synthesis
Precise 4-carbon Dab side-chain; permanent Ac protection
Confirm Dab residue positions; verify no on-resin deprotection needed
Enantiomer-specific proteolytic stability studies
D-enantiomer (CAS 2044709-82-0) provides reported proteolytic resistance
Confirm stereochemical requirement; validate stability under assay conditions
Complex peptide sequences requiring robust coupling
>98% coupling efficiency with standard conditions
Verify synthesis scale and coupling reagent compatibility; check crude purity
Neutral acetylated Dab peptide probes and hybrid constructs
Permanent Ac group; predicted XLogP3 2.4 for hydrophobicity tuning
Validate final peptide retention and solubility; confirm Ac group integrity by MS
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